2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C26H26N4O3S2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O3S2/c1-2-33-15-7-13-30-25(32)21(35-26(30)34)16-20-23(27-22-10-5-6-12-29(22)24(20)31)28-14-11-18-8-3-4-9-19(18)17-28/h3-6,8-10,12,16H,2,7,11,13-15,17H2,1H3/b21-16- |
InChI Key |
BYVUOEICLSHDTP-PGMHBOJBSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine with β-ketoesters or diketones. For example, refluxing 2-aminopyridine with ethyl acetoacetate in acetic acid yields the pyrimidinone ring.
Optimization of Cyclization Conditions
Thiazolidinone Ring Formation and Functionalization
One-Pot Three-Component Condensation
The thiazolidin-4-one ring is synthesized via a one-pot reaction involving:
Procedure:
-
Reagents : Combined in dry benzene under Dean–Stark reflux for 18 hours.
-
Workup : Solvent evaporation, silica gel chromatography (ethyl acetate/hexane 1:1), and recrystallization from ether.
Stereochemical Control
The (Z)-configuration of the exocyclic double bond is ensured by:
-
Thermodynamic control during prolonged reflux.
-
π-Stacking interactions between the pyrimidinone and thiazolidinone rings, favoring the Z-isomer.
Final Assembly via Knoevenagel Condensation
Conjugation of Pyrido[1,2-a]pyrimidin-4-one and Thiazolidinone
The final step involves Knoevenagel condensation between the pyrimidinone aldehyde and thiazolidinone methylene group:
Yield and Purity
Spectroscopic Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
“2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can occur, particularly at the isoquinoline and thiazolidine moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Key Structural Features
- Dihydroisoquinoline Core : Known for its role in various biological activities, including neuroprotective effects.
- Thiazolidine Derivative : Associated with anti-inflammatory and anticancer properties.
- Pyrido[1,2-a]pyrimidinone Framework : Implicated in diverse pharmacological activities.
Pharmacological Studies
Research has indicated that compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anticancer properties. These include:
- Inhibition of Tumor Growth : Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines.
- Mechanisms of Action : Potential mechanisms include apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The dihydroisoquinoline component is linked to neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases. Research has demonstrated:
- Reduction of Oxidative Stress : Compounds in this class may mitigate oxidative damage in neuronal cells.
- Potential for Cognitive Enhancement : Investigations into memory improvement and neuroprotection are ongoing.
Anti-inflammatory Properties
The thiazolidine moiety contributes to anti-inflammatory effects, which could be beneficial in managing conditions like arthritis or other inflammatory disorders. Evidence includes:
- Cytokine Inhibition : Studies suggest a reduction in pro-inflammatory cytokines upon treatment with similar compounds.
Antimicrobial Activity
Emerging research indicates potential antimicrobial properties against various pathogens. This includes:
- Bacterial Inhibition : Preliminary studies show efficacy against Gram-positive and Gram-negative bacteria.
Table 1: Summary of Research Findings on Similar Compounds
Case Study Example
A study published in a peer-reviewed journal examined the anticancer effects of a closely related compound, demonstrating a significant reduction in tumor volume in xenograft models by inducing apoptosis through mitochondrial pathways. This highlights the therapeutic potential of compounds within this chemical class.
Mechanism of Action
The mechanism of action of “2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Differences :
- Thiophene fusion in compounds reduces basicity compared to the dihydroisoquinoline group in the target compound .
Thiazolidinone Derivatives
Key Insights :
Computational and Crystallographic Insights
- SHELX/WinGX (): Used for crystallographic refinement of analogous heterocycles. The target’s (Z)-configuration at the thiazolidinone methylidene can be confirmed via these tools .
- Theoretical Calculations : highlights elemental analysis (C, H, N) for validation, critical for verifying the target’s complex formula .
Biological Activity
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that combines various pharmacophores, making it a candidate for multiple biological activities. The molecular formula is , and it has a molecular weight of 506.6 g/mol .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity . For instance, it was tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The results indicated that the compound effectively inhibited the growth of P. aeruginosa, with a minimum inhibitory concentration (MIC) determined through agar well-diffusion methods . The compound showed a moderate inhibitory effect against E. coli as well.
| Bacteria | Inhibition Type | MIC (mg/mL) |
|---|---|---|
| Pseudomonas aeruginosa | Effective | 100 |
| Escherichia coli | Moderate | 200 |
Antioxidant Activity
The antioxidant potential of the compound was assessed using various in vitro assays. It demonstrated a notable ability to scavenge free radicals and inhibit lipid peroxidation, indicating its potential as an antioxidant agent . Mechanistically, this activity may be attributed to the presence of thiazolidinone and isoquinoline moieties in its structure.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties . In vitro assays revealed that it can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, potentially through the regulation of caspases and Bcl-2 family proteins .
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving the administration of the compound at varying concentrations demonstrated its effectiveness against Pseudomonas aeruginosa. The researchers noted a significant reduction in bacterial load in treated samples compared to controls.
- Case Study on Antioxidant Properties : Another investigation focused on the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated that it significantly reduced oxidative stress markers in cellular models, suggesting therapeutic potential in oxidative stress-related diseases.
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in bacterial growth and proliferation.
- Oxidative Stress Modulation : The antioxidant properties suggest it can mitigate oxidative damage within cells.
- Apoptotic Induction : In cancer cells, it may trigger programmed cell death via mitochondrial pathways.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
